molecular formula C9H9N3O B2744002 2-(Furan-3-yl)-5-methylpyrimidin-4-amine CAS No. 1933462-01-1

2-(Furan-3-yl)-5-methylpyrimidin-4-amine

Cat. No.: B2744002
CAS No.: 1933462-01-1
M. Wt: 175.191
InChI Key: GNEQGNCHBNZPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-3-yl)-5-methylpyrimidin-4-amine is a heterocyclic compound that features both furan and pyrimidine rings in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-5-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative and a pyrimidine precursor, the reaction can be catalyzed by acids or bases to form the desired compound. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to direct the reactions towards the desired products .

Major Products Formed

The major products formed from these reactions include various substituted furans and pyrimidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(Furan-3-yl)-5-methylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyrimidine derivatives such as:

Uniqueness

What sets 2-(Furan-3-yl)-5-methylpyrimidin-4-amine apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

2-(furan-3-yl)-5-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-4-11-9(12-8(6)10)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEQGNCHBNZPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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